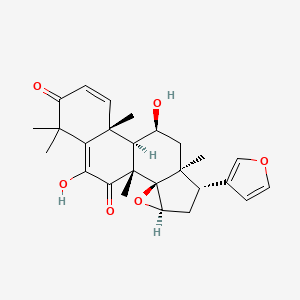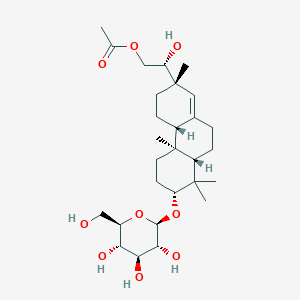
11bêta-Hydroxycédrelone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta-Hydroxycedrelone is a useful research compound. Its molecular formula is C26H30O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11beta-Hydroxycedrelone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11beta-Hydroxycedrelone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacothérapie des maladies métaboliques
11bêta-Hydroxycédrelone, également connu sous le nom de 11β-HSD1, est une nouvelle cible dans la pharmacothérapie des maladies métaboliques {svg_1}. Cette enzyme contrôle localement la disponibilité du glucocorticoïde actif, à savoir la cortisol et la corticostérone, pour le récepteur des glucocorticoïdes {svg_2}. Des taux élevés de glucocorticoïdes peuvent contribuer au développement de l'obésité, du diabète de type 2, de l'hypertension, des maladies cardiovasculaires et d'autres conditions pathologiques contribuant au développement du syndrome métabolique {svg_3}.
Médicaments potentiels pour le diabète de type 2
11β-HSD1 est une enzyme responsable de la réduction de la cortisone en sa forme active, la cortisol, ce qui peut entraîner des changements métaboliques tels que la résistance à l'insuline et l'hyperglycémie {svg_4}. Par conséquent, l'inhibition de 11β-HSD1 peut offrir une nouvelle approche thérapeutique pour le diabète de type 2 {svg_5}.
Contrôle de divers facteurs constituant le syndrome métabolique
11β-HSD1 reste une cible prometteuse pour le développement de médicaments, notamment en raison de son efficacité dans le contrôle de divers facteurs qui constituent le syndrome métabolique {svg_6}. Il a également un potentiel pour de multiples indications chez les patients diabétiques, y compris la cicatrisation des plaies et la perte de poids {svg_7}.
Interconversion de la cortisone en cortisol
11β-HSD1 est une enzyme bidirectionnelle qui interconvertit la cortisone hormonellement inactive en cortisol {svg_8}. Contrairement au cortisol, la cortisone n'est pas synthétisée dans les glandes surrénales; son pool circulant dépend en grande partie de l'activité déshydrogénase (cortisol en cortisone) de l'isozyme apparenté 11β-HSD2, exprimé dans les reins et l'intestin {svg_9}.
Obésité et perte de poids
Les chercheurs ont étudié des souris et observé si un inhibiteur enzymatique sélectif (BVT.2733) réduirait le gain de poids et améliorerait la tolérance au glucose {svg_10}. Cela suggère que 11β-HSD1 pourrait être une cible potentielle pour les traitements de l'obésité et de la perte de poids.
Mécanisme D'action
Target of Action
The primary target of 11beta-Hydroxycedrelone is the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the local control of the availability of the active glucocorticoid, namely cortisol and corticosterone, for the glucocorticoid receptor .
Mode of Action
11beta-Hydroxycedrelone exhibits moderate inhibitory activity against the HL-60 cell line . It is suggested that it interacts with its target, 11β-HSD1, and inhibits its function . .
Biochemical Pathways
The 11β-HSD1 enzyme is involved in the regulation of glucocorticoid action. It acts as an 11-oxoreductase that reversibly metabolizes cortisone to cortisol . By inhibiting 11β-HSD1, 11beta-Hydroxycedrelone may affect the balance of active and inactive glucocorticoids, thereby influencing various biochemical pathways related to inflammation, metabolism, and immune response .
Pharmacokinetics
A study on a similar compound, bi 187004, an inhibitor of 11β-hsd1, showed that exposure increased non-proportionally over the entire dose range tested, and renal excretion was low
Result of Action
The inhibition of 11β-HSD1 by 11beta-Hydroxycedrelone could potentially lead to a decrease in the local availability of active glucocorticoids. This could have various molecular and cellular effects, depending on the tissue and physiological context. For instance, it could modulate inflammatory responses or metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11beta-Hydroxycedrelone. For example, certain environmental chemicals are known to disrupt glucocorticoid action, potentially affecting the efficacy of 11beta-Hydroxycedrelone . .
Orientations Futures
The future directions for research on 11beta-Hydroxycedrelone and related compounds could involve further exploration of their potential as 11β-HSD1 inhibitors for the treatment of metabolic diseases . This could include the development of novel 11β-HSD1 inhibitors, as well as further investigations into their therapeutic potentials in metabolic syndromes .
Analyse Biochimique
Biochemical Properties
11beta-Hydroxycedrelone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It exhibits moderate inhibitory activity against the HL-60 cell line, with an IC50 value of 8.9 µM . This suggests that 11beta-Hydroxycedrelone can interfere with cellular processes by inhibiting specific enzymes involved in cell proliferation and survival.
Cellular Effects
11beta-Hydroxycedrelone affects various types of cells and cellular processes. It has been shown to exhibit cytotoxic activity, particularly against cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its inhibitory activity against the HL-60 cell line indicates its potential to interfere with cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of 11beta-Hydroxycedrelone involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. This compound’s cytotoxic activity is likely due to its ability to inhibit enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells . Additionally, 11beta-Hydroxycedrelone may alter gene expression, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11beta-Hydroxycedrelone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 11beta-Hydroxycedrelone exhibits cytotoxic activity over a specific period, with its inhibitory effects on cell proliferation being observed within a defined timeframe . The stability of 11beta-Hydroxycedrelone in various solvents, such as chloroform, dichloromethane, and ethyl acetate, also plays a role in its temporal effects .
Dosage Effects in Animal Models
The effects of 11beta-Hydroxycedrelone vary with different dosages in animal models. Higher doses of the compound may lead to increased cytotoxic activity, while lower doses may exhibit minimal effects. Studies have shown that 11beta-Hydroxycedrelone exhibits moderate inhibitory activity against cancer cell lines at specific concentrations
Metabolic Pathways
11beta-Hydroxycedrelone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s cytotoxic activity suggests its involvement in pathways related to cell proliferation and survival. By inhibiting specific enzymes, 11beta-Hydroxycedrelone can alter metabolic flux and affect metabolite levels, leading to disrupted cellular metabolism and induced apoptosis .
Transport and Distribution
The transport and distribution of 11beta-Hydroxycedrelone within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 11beta-Hydroxycedrelone may localize to specific compartments or organelles, where it exerts its cytotoxic effects . The distribution of 11beta-Hydroxycedrelone within tissues also influences its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 11beta-Hydroxycedrelone plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, 11beta-Hydroxycedrelone can interact with enzymes and proteins within these compartments, leading to enzyme inhibition or activation and subsequent cytotoxic effects .
Propriétés
IUPAC Name |
(1R,2R,4R,6S,7S,9S,10R,11R)-6-(furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-22(2)16(28)6-8-23(3)19-15(27)11-24(4)14(13-7-9-31-12-13)10-17-26(24,32-17)25(19,5)21(30)18(29)20(22)23/h6-9,12,14-15,17,19,27,29H,10-11H2,1-5H3/t14-,15-,17+,19+,23+,24-,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXHNQBTKQCGX-SAUZOWKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4(C35C(O5)CC4C6=COC=C6)C)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the source of 11β-Hydroxycedrelone in this study?
A1: 11β-Hydroxycedrelone was isolated from the bark of the Walsura yunnanensis plant [].
Q2: How was the structure of 11β-Hydroxycedrelone determined?
A2: The structure of 11β-Hydroxycedrelone, along with other isolated compounds, was determined through spectral analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150775.png)
![(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one](/img/structure/B1150777.png)
